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Cat. No.: B2916719 Get Quote

An In-Depth Technical Guide to 3-Amino-N-(2-furylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of 3-Amino-N-(2-
furylmethyl)benzamide, a chemical compound with potential applications in medicinal

chemistry and materials science. While specific experimental data for this molecule is limited in

published literature, this guide consolidates available information, including calculated

physicochemical properties, and presents a detailed, plausible protocol for its laboratory

synthesis. Furthermore, a general experimental workflow for the biological evaluation of novel

benzamide derivatives is proposed, providing a strategic framework for researchers

investigating this class of compounds.

Chemical Identity and Properties
3-Amino-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a primary

amine substituent on the benzene ring and an N-linked furfuryl group. Its core structure is

related to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP),

suggesting potential avenues for biological investigation.[1]
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The following table summarizes the key quantitative data for 3-Amino-N-(2-
furylmethyl)benzamide. It is important to note that while core identifiers are established, most

physicochemical properties are based on computational predictions or data from closely related

analogs due to a lack of direct experimental measurements in peer-reviewed literature.

Property Value Source / Method

Molecular Weight 216.24 g/mol
Mass Spectrometry

(Calculated)[2][3]

Molecular Formula C₁₂H₁₂N₂O₂
Elemental Analysis

(Calculated)[2][3]

CAS Number 923526-76-5 Chemical Abstracts Service[3]

Topological Polar Surface Area

(TPSA)
68.26 Å² Computation[3]

LogP (Octanol-Water Partition

Coefficient)
1.7918 Computation[3]

Hydrogen Bond Donors 2 Computation[3]

Hydrogen Bond Acceptors 3 Computation[3]

Rotatable Bonds 3 Computation[3]

Predicted Boiling Point 566.5 ± 40.0 °C Analog-Based Prediction¹[4]

Predicted Density 1.318 ± 0.06 g/cm³ Analog-Based Prediction¹[4]

Analog Solubility
DMF: 30 mg/mLDMSO: 30

mg/mLEthanol: 30 mg/mL

Based on 3-

Aminobenzamide²[1]

¹Data predicted for the structurally similar compound 3-[(cyclopropylcarbonyl)amino]-N-(2-

furylmethyl)benzamide and should be considered an estimate. ²Solubility data is for the parent

compound 3-aminobenzamide and serves as a guideline for solvent selection.[1]
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While a specific published synthesis for this exact molecule is not readily available, a standard

and reliable method involves the amide coupling of 3-aminobenzoic acid with (2-

furyl)methanamine (furfurylamine). The following is a detailed, representative protocol.

Reaction Scheme: 3-Aminobenzoic Acid + (2-Furyl)methanamine → 3-Amino-N-(2-
furylmethyl)benzamide

Materials and Reagents:

3-Aminobenzoic acid

(2-Furyl)methanamine (furfurylamine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (for column chromatography)

Ethyl acetate and Hexane (for chromatography)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 3-aminobenzoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and

Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature
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for 20-30 minutes to activate the carboxylic acid.

Amine Addition: In a separate flask, dissolve (2-furyl)methanamine (1.1 eq.) and N,N-

Diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM. Add this solution dropwise to

the activated carboxylic acid mixture.

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine

(1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent, to yield the pure 3-Amino-N-(2-
furylmethyl)benzamide.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical and Experimental Workflows
Given the absence of specific biological data for 3-Amino-N-(2-furylmethyl)benzamide, a

logical workflow for its initial investigation is crucial for drug development professionals. The

following diagrams outline a proposed synthesis and a general biological screening cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2916719?utm_src=pdf-body
https://www.benchchem.com/product/b2916719?utm_src=pdf-body
https://www.benchchem.com/product/b2916719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2916719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis Workflow

3-Aminobenzoic Acid +
(2-Furyl)methanamine

Amide Coupling
(EDC, HOBt, DIPEA in DCM)

Crude Product

Aqueous Workup
(Wash with NaHCO3, Brine)

Purification
(Silica Gel Chromatography)

Pure 3-Amino-N-(2-furylmethyl)benzamide

Click to download full resolution via product page

A proposed workflow for the chemical synthesis of the title compound.
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General Biological Screening Cascade

Primary Assays

Secondary / Lead Optimization

Synthesized Compound
(Purity >95%)

Cytotoxicity Assay
(e.g., MTT on cell lines)

Target-Based Screening
(Hypothesis: PARP Inhibition Assay)

Phenotypic Screening
(e.g., Antimicrobial, Antifungal)

Determine IC50 / MIC

Inactive

Inactive or Toxic

Active Hit Compound

Potent & Non-toxic

Mechanism of Action Studies In Vivo Efficacy Models ADME/Tox Profiling

Click to download full resolution via product page

A logical workflow for the biological evaluation of a novel benzamide derivative.

Potential Applications and Future Directions
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. Derivatives of 3-aminobenzamide, in particular, are noted for their role as

PARP inhibitors, which have significant applications in oncology.[1] Therefore, a primary

avenue of investigation for 3-Amino-N-(2-furylmethyl)benzamide would be to assess its

activity against PARP enzymes.
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Furthermore, the inclusion of the furan moiety introduces different electronic and steric

properties compared to simple alkyl or aryl substituents. Furan-containing molecules have

demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory

effects. Consequently, broader phenotypic screens to uncover novel activities are warranted.

Researchers are encouraged to follow the proposed screening cascade to systematically

evaluate the biological potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2916719?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/10397/3-amino-benzamide
https://www.scbt.com/it/p/3-amino-n-2-furylmethyl-benzamide
https://www.chemscene.com/product/923526-76-5.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB72111457.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB72111457.aspx
https://www.benchchem.com/product/b2916719#3-amino-n-2-furylmethyl-benzamide-molecular-weight
https://www.benchchem.com/product/b2916719#3-amino-n-2-furylmethyl-benzamide-molecular-weight
https://www.benchchem.com/product/b2916719#3-amino-n-2-furylmethyl-benzamide-molecular-weight
https://www.benchchem.com/product/b2916719#3-amino-n-2-furylmethyl-benzamide-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2916719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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